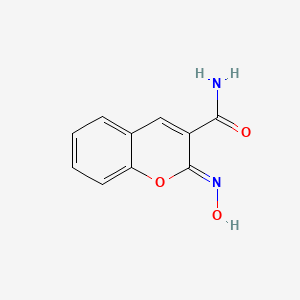

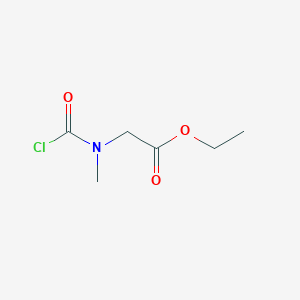

![molecular formula C18H14F3N3O3 B2481587 5-(hydroxymethyl)-2-imino-8-methyl-N-[3-(trifluoromethyl)phenyl]pyrano[2,3-c]pyridine-3-carboxamide CAS No. 443116-41-4](/img/structure/B2481587.png)

5-(hydroxymethyl)-2-imino-8-methyl-N-[3-(trifluoromethyl)phenyl]pyrano[2,3-c]pyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

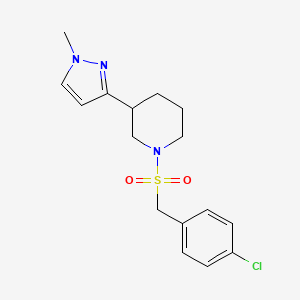

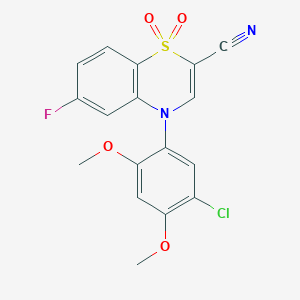

5-(hydroxymethyl)-2-imino-8-methyl-N-[3-(trifluoromethyl)phenyl]pyrano[2,3-c]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H14F3N3O3 and its molecular weight is 377.323. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

One study focused on the synthesis of novel carboxamides, including 5-(hydroxymethyl)-2-imino-8-methyl variants, by reacting pyridoxal hydrochloride with various N-arylcyanoacetamides. These compounds demonstrated significant antibacterial and antifungal activities, with some showing comparable or even superior efficacy to standard drugs (Zhuravel et al., 2005).

Synthesis of Vitamin B6 Derivatives

Research into the synthesis of vitamin B6 derivatives led to the creation of compounds related to 5-(hydroxymethyl)-2-imino-8-methyl variants. These studies highlighted the importance of inter-molecular hydrogen bonding and its potential implications in medicinal chemistry (Tomita, Brooks, & Metzler, 1966).

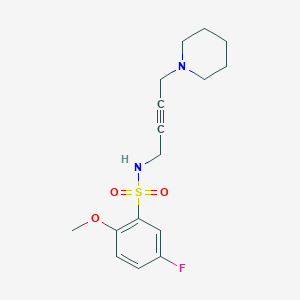

Antibacterial Pyrazolopyrimidine Derivatives

The synthesis of new pyrazole and antibacterial pyrazolopyrimidine derivatives has been explored. These compounds showed significant antibacterial activity, underscoring the potential of 5-(hydroxymethyl)-2-imino-8-methyl variants in developing new antimicrobial agents (Rahmouni et al., 2014).

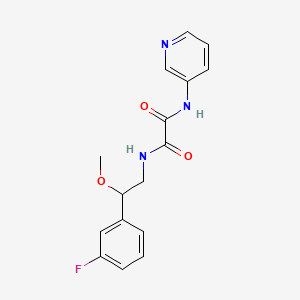

Regioselective Synthesis for Drug Development

A study on the regioselective synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxamides showcased the utility of 5-(hydroxymethyl)-2-imino-8-methyl derivatives in creating targeted molecular structures for potential drug development (Drev et al., 2014).

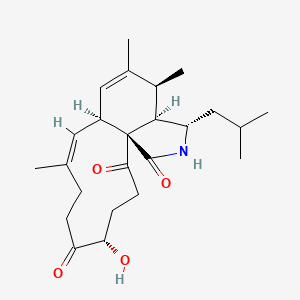

Novel Heterocyclic Compounds with Hypertensive Activity

The synthesis of novel 1,2,4‐Oxadiazole heterocyclic compounds, including 2-H‐Pyranopyridine‐2‐one derivatives, highlighted their expected hypertensive activity. This research paves the way for further exploration of such compounds in treating hypertension (Kumar & Mashelker, 2007).

Photoalignment of Chromonic Lyotropic Liquid Crystals

A study on azo-pendant polyamides with the potential to photoalign chromonic lyotropic liquid crystals indicates the versatility of 5-(hydroxymethyl)-2-imino-8-methyl derivatives in materials science, particularly in applications requiring precise molecular orientation (Matsunaga, Tamaki, & Ichimura, 2003).

Mechanism of Action

Mode of Action

The presence of the trifluoromethyl group suggests it may interact with targets in a unique manner, potentially enhancing binding affinity or selectivity .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been found to participate in various biochemical processes, including suzuki–miyaura cross-coupling reactions .

Pharmacokinetics

The presence of functional groups such as the trifluoromethyl group and the carboxamide group may influence its pharmacokinetic properties, potentially affecting its absorption and distribution within the body .

Biochemical Analysis

Biochemical Properties

The compound 5-(hydroxymethyl)-2-imino-8-methyl-N-(3-(trifluoromethyl)phenyl)-2H-pyrano[2,3-c]pyridine-3-carboxamide plays a role in biochemical reactions, particularly in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalysed carbon–carbon bond forming reaction . The compound’s success in this reaction originates from its stability and its ability to tolerate various functional groups .

Cellular Effects

It is known that molecules with a -CF3 group, like this compound, can exhibit improved drug potency toward certain enzymes . This suggests that the compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 5-(hydroxymethyl)-2-imino-8-methyl-N-(3-(trifluoromethyl)phenyl)-2H-pyrano[2,3-c]pyridine-3-carboxamide is complex. It involves the compound participating in electronically divergent processes with a metal catalyst in the Suzuki–Miyaura coupling reaction . This includes oxidative addition with formally electrophilic organic groups and transmetalation with formally nucleophilic organic groups .

Properties

IUPAC Name |

5-(hydroxymethyl)-2-imino-8-methyl-N-[3-(trifluoromethyl)phenyl]pyrano[2,3-c]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3O3/c1-9-15-13(10(8-25)7-23-9)6-14(16(22)27-15)17(26)24-12-4-2-3-11(5-12)18(19,20)21/h2-7,22,25H,8H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSJQOZNNEFJERF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C2=C1OC(=N)C(=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2481506.png)

![1-phenyl-4-(3-phenylpropyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2481507.png)

![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B2481508.png)

![3-(3-(4-fluorophenoxy)phenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2481509.png)